2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide
CAS No.:
Cat. No.: VC16363688
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN3O |
|---|---|
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | 2-(5-chloroindol-1-yl)-N-(3-methylpyridin-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H14ClN3O/c1-11-3-2-7-18-16(11)19-15(21)10-20-8-6-12-9-13(17)4-5-14(12)20/h2-9H,10H2,1H3,(H,18,19,21) |
| Standard InChI Key | UVGFFCJLNSXIIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Introduction
2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is classified as an indole derivative, which is known for its biological activity, particularly in the context of pharmacological properties.
Key Features:
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Molecular Formula: Not explicitly provided in the available sources.
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Molecular Weight: 263.7 g/mol.
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Chemical Structure: The compound contains both indole and pyridine rings, contributing to its pharmacological properties.
Synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide
The synthesis of this compound typically involves a multi-step process. While specific details for this compound are not extensively documented, similar indole derivatives are often synthesized through nucleophilic substitution reactions or coupling reactions involving amines and acetamides.
Synthesis Overview:
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Indole derivatives, amines |
| 2 | Coupling Reaction | Acetamides, catalysts |
Chemical Reactivity and Mechanism of Action
The chemical reactivity of 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide can be explored through various reactions, including interactions with biological targets such as enzymes or receptors. The mechanism of action may involve modulation of signaling pathways or inhibition of specific enzymes, similar to other indole derivatives.
Potential Mechanisms:
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Enzyme Inhibition: Interaction with enzymes to modulate biological pathways.
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Receptor Modulation: Binding to receptors to influence cellular signaling.
Analytical Techniques
Relevant analyses for this compound include infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into functional groups and molecular interactions.
Analytical Methods:
| Technique | Purpose |
|---|---|
| Infrared Spectroscopy | Identify functional groups |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determine molecular structure and interactions |
Applications and Future Research Directions
The applications of 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide are primarily focused on scientific research, particularly in medicinal chemistry. Further studies could explore its potential pharmacological properties and biological activities.
Future Research Directions:
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Pharmacological Studies: Investigate potential therapeutic applications.
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Biological Activity Assessment: Evaluate interactions with biological targets.
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